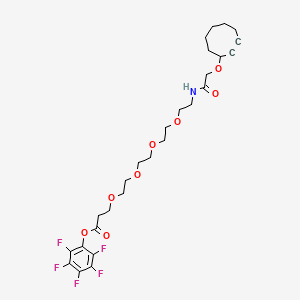

Cyclooctyne-O-amido-PEG4-PFP ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H34F5NO8 |

|---|---|

分子量 |

595.6 g/mol |

IUPAC 名称 |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |

InChI 键 |

BJXGYKFSMHFFJU-UHFFFAOYSA-N |

规范 SMILES |

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG4-PFP ester, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Structure and Functional Components

This compound is a sophisticated chemical entity meticulously designed for the covalent linkage of biomolecules. Its structure comprises three key functional components:

-

Cyclooctyne Moiety: A strained alkyne that serves as a reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for highly efficient and bioorthogonal conjugation to azide-modified molecules in aqueous environments without the need for cytotoxic copper catalysts.[1][2][]

-

Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive functional group. PFP esters are known for their enhanced stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to primary and secondary amines, such as the lysine (B10760008) residues on antibodies.[4][5]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic 4-unit polyethylene glycol chain. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, mitigates steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.

Physicochemical and Reactive Properties

A clear understanding of the quantitative properties of this compound is essential for its effective application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄F₅NO₈ | [6] |

| Molecular Weight | 595.55 g/mol | [6][7] |

| Solubility | 10 mM in DMSO | [7] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C, desiccated | |

| Purity | Typically >95% | |

| Reactive Towards | Azides (via SPAAC), Amines (via PFP ester) | [1][] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound is rooted in its ability to participate in two distinct and highly specific chemical reactions. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis of an antibody-drug conjugate.

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of antibody-drug conjugates. Optimization may be required for specific antibodies and drug payloads.

Conjugation of this compound to an Antibody

This protocol details the reaction of the PFP ester moiety with the primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5[4]

-

Size-exclusion chromatography columns (e.g., PD-10) for purification

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

-

Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[5]

-

Conjugation Reaction:

-

Slowly add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]

-

-

Purification: Remove the unreacted linker and organic solvent by size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

"Click" Conjugation of the Antibody-Linker to an Azide-Modified Payload

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) of the cyclooctyne-modified antibody with an azide-containing drug payload.[1][2]

Materials:

-

Cyclooctyne-modified antibody (from the previous step)

-

Azide-modified drug payload

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).

-

Click Reaction:

-

Add a 1.5-5 molar excess of the dissolved azide-payload to the cyclooctyne-modified antibody solution.

-

Incubate the reaction at room temperature for 4-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by analytical techniques such as HIC-HPLC or LC-MS.

-

-

Purification: Purify the resulting antibody-drug conjugate from the excess payload and other impurities using size-exclusion chromatography or other appropriate chromatographic techniques.

-

Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Applications in Drug Development

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs).[][7][8] This linker facilitates a modular and controlled approach to ADC synthesis, offering several advantages:

-

Site-Specificity: When used in conjunction with site-specific antibody modification techniques, this linker allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio.

-

Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.

-

Bioorthogonality: The copper-free click chemistry enables the conjugation to occur in complex biological mixtures without interfering with native cellular processes, which is also beneficial for in vitro and in vivo labeling studies.[9]

The following diagram illustrates a generalized workflow for the development of an ADC using this linker technology.

References

- 1. jcmarot.com [jcmarot.com]

- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. precisepeg.com [precisepeg.com]

- 5. broadpharm.com [broadpharm.com]

- 6. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 7. gentaur.com [gentaur.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Mechanism and Application of Cyclooctyne-O-amido-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Cyclooctyne-O-amido-PEG4-PFP ester, a bifunctional linker integral to the advancement of bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Components and Their Functional Roles

This compound is a heterobifunctional crosslinker composed of three key moieties: a cyclooctyne (B158145) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. Each component serves a distinct and critical function in the bioconjugation process.

-

Cyclooctyne: This component is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1][][3] The inherent high ring strain of the cyclooctyne ring drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole linkage.[][3] A significant advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in complex biological media without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][4]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. It readily reacts with primary and secondary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable and irreversible amide bond.[5][6] PFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability towards hydrolysis in aqueous environments, which can lead to more efficient and higher-yielding conjugation reactions.[5][7]

-

PEG4 Spacer: This discrete four-unit polyethylene glycol spacer provides a physical bridge between the cyclooctyne and the PFP ester. The PEG4 spacer imparts several beneficial properties to the linker and the resulting bioconjugate. Its hydrophilic nature enhances the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads.[8] The flexibility and defined length (approximately 1.4 nm) of the PEG4 spacer help to minimize steric hindrance between the conjugated molecules, preserving their biological activity. Furthermore, the PEG spacer can create a protective hydration shell that may reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile by extending its circulation half-life.[8]

Mechanism of Action: A Two-Step Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate a sequential two-step conjugation strategy, making it a valuable tool for constructing complex bioconjugates like ADCs.[9][10]

Step 1: Amine Conjugation via the PFP Ester

The first step involves the reaction of the PFP ester with an amine-containing biomolecule, typically a protein or antibody. The PFP ester acts as an activated carboxylic acid, and a nucleophilic attack from a primary amine (e.g., from a lysine residue) results in the formation of a stable amide bond, covalently attaching the cyclooctyne-PEG4 moiety to the biomolecule. This reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[7]

Step 2: Bioorthogonal Ligation via SPAAC

Once the biomolecule is functionalized with the cyclooctyne group, it can be reacted with a second molecule containing an azide (B81097) group. This second molecule could be a therapeutic payload, a fluorescent dye, a nanoparticle, or another biomolecule. The strain-promoted alkyne-azide cycloaddition reaction proceeds smoothly under physiological conditions, forming a stable triazole linkage and completing the bioconjugate assembly.[][3] The bioorthogonal nature of this reaction ensures that it is highly specific and does not interfere with other functional groups present in the biological system.[]

Caption: The two-step mechanism of action for bioconjugation.

Quantitative Data

The efficiency of bioconjugation reactions is paramount. The choice of reactive groups and linkers significantly impacts reaction kinetics and yields.

Table 1: Comparative Reaction Kinetics of Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | [3] |

| DIBO | 0.17 | [3] |

| DIFO | 0.076 | [3] |

| DBCO | ~0.1 | [3] |

Note: The specific cyclooctyne in "this compound" may vary, but the kinetics are representative of this class of reagents. DBCO and its derivatives generally show the fastest kinetics.[3]

Table 2: Properties of PFP Esters for Amine Coupling

| Property | Description | Reference(s) |

| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. | [5][6] |

| Hydrolytic Stability | More resistant to hydrolysis in aqueous buffers compared to NHS esters, leading to potentially higher conjugation efficiency. | [5] |

| Optimal pH | The reaction is most efficient at a pH of 7.2-8.5. | |

| Solubility | Must be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer. | [5] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical antibody conjugation. Optimization is often necessary for specific applications.

Protocol 1: Conjugation of PFP Ester to an Antibody

Materials:

-

Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10-100 mM stock solution.[7] Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis over time.

-

Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the linker over the antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time and temperature may need to be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

Materials:

-

Cyclooctyne-functionalized antibody from Protocol 1.

-

Azide-containing molecule (e.g., drug, probe) dissolved in a compatible solvent.

Procedure:

-

Reaction Setup: To the purified cyclooctyne-functionalized antibody, add the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide molecule over the antibody is a common starting point.

-

Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if a fluorescent azide is used.

-

Purification: Purify the final antibody-drug conjugate to remove any unreacted azide-containing molecule and other impurities. The method of purification will depend on the properties of the conjugated molecule but can include dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography (HIC).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the creation and purification of an antibody-drug conjugate using this linker technology.

References

- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. PEG PFP ester | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. lifetein.com [lifetein.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. gentaur.com [gentaur.com]

The Role of Pentafluorophenyl (PFP) Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and functional biomolecular conjugates. For amine-reactive conjugations, N-hydroxysuccinimide (NHS) esters have traditionally been the go-to reagents. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering enhanced stability and reactivity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with PFP esters in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PFP esters in their work, from small-scale laboratory experiments to the development of complex biotherapeutics like antibody-drug conjugates (ADCs).

Introduction to PFP Esters in Bioconjugation

Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The exceptional performance of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating the nucleophilic attack by an amine.[1]

The primary advantages of PFP esters, particularly when compared to the more conventional NHS esters, are their increased stability towards hydrolysis and their heightened reactivity towards aminolysis.[1] This dual benefit allows for more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]

Core Principles: Chemical Reactivity and Stability

The fundamental reaction of a PFP ester in bioconjugation is the aminolysis of the ester by a primary or secondary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue on a protein. This reaction proceeds through a nucleophilic acyl substitution mechanism.

A critical competing reaction in aqueous media is the hydrolysis of the active ester, which leads to the formation of the corresponding carboxylic acid and renders the reagent inactive for conjugation. PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a crucial advantage when working with valuable biomolecules or when longer reaction times are required.[1]

For instance, at a pH of 8, an NHS ester can have a half-life of just a few minutes, whereas PFP esters are considerably more stable under similar conditions.[2][3] One study highlighted that a PFP ester proved to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[4]

Quantitative Data: A Comparative Analysis

The selection of an appropriate active ester is often guided by quantitative measures of reactivity and stability. The following tables summarize key data comparing PFP esters with other common amine-reactive crosslinkers.

Table 1: Comparative Stability of Amine-Reactive Esters

| Active Ester | Condition | Half-life (t½) | Reference(s) |

| PFP Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | [4] |

| NHS Ester | pH 7 | Hours | [3] |

| NHS Ester | pH 8 | Minutes | [2][3] |

| NHS Ester | pH 8.0 | 210 minutes | [5][6] |

| NHS Ester | pH 8.5 | 180 minutes | [5] |

| NHS Ester | pH 8.6 (4°C) | ~10 minutes | [7] |

| NHS Ester | pH 9.0 | 125 minutes | [5][6] |

Table 2: Comparative Reaction Kinetics of Amine-Reactive Esters

| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') | Reference(s) |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [2][8] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [2][8] |

| PFP ester (OPFP) | - | ~32 times faster than OPCP | [2] |

| PFP ester (OPFP) | - | ~111 times faster than ONp | [2] |

OPCP: pentachlorophenyl ester; ONp: nitrophenyl ester

Mandatory Visualizations

Reaction Mechanism of PFP Ester Bioconjugation

Caption: PFP ester aminolysis reaction pathway.

General Experimental Workflow for Protein Bioconjugation

Caption: A typical experimental workflow for protein bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein

This protocol provides a general method for the conjugation of a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.5).

-

PFP ester-activated molecule.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography column).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7]

-

If the protein was previously in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

-

PFP Ester Solution Preparation:

-

Equilibrate the vial of the PFP ester to room temperature before opening to prevent moisture condensation.[1]

-

Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][10]

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the PFP ester to the protein is a common starting point.[7][9]

-

The final concentration of the organic solvent should be kept below 10% to minimize the risk of protein denaturation.[7]

-

-

Incubation:

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[5]

-

-

Purification:

-

Remove unreacted PFP ester and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography, equilibrated with the desired storage buffer.[7]

-

Protocol 2: Preparation of an Antibody-Fluorophore Conjugate (AFC)

This protocol is adapted for the labeling of an antibody with a fluorophore activated as a PFP ester.

Materials:

-

Antibody (e.g., IgG) at a concentration of ≥1 mg/mL.

-

Reaction buffer: 100 mM sodium carbonate buffer, pH 8.5.

-

Amine-reactive CoraFluor™ reagent (or other PFP ester-activated fluorophore).

-

Anhydrous DMSO or dimethylacetamide (DMAc).

-

Zeba™ spin desalting column (7 kDa MWCO) or equivalent.

-

Storage buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl).

Procedure:

-

Antibody Preparation:

-

Prepare a 100 µL aliquot of the antibody in the reaction buffer using a desalting column to ensure it is in an amine-free buffer at the correct pH.

-

-

PFP Ester-Fluorophore Preparation:

-

If performing a single conjugation, the fluorophore may be supplied in a pre-weighed amount. If multiple conjugations are planned, reconstitute the PFP ester-fluorophore in anhydrous DMSO or DMAc to a concentration of 2.5 mM.

-

-

Conjugation Reaction:

-

Add the antibody solution to the PFP ester-fluorophore to achieve a molar ratio of approximately 5-15x fluorophore to antibody. The optimal ratio may need to be determined empirically.

-

If using a stock solution of the fluorophore, ensure the final concentration of the organic solvent is less than 10%.

-

Briefly vortex the reaction mixture.

-

-

Incubation:

-

Incubate at room temperature for 1 hour.

-

-

Purification:

-

Remove the unreacted PFP ester-fluorophore and organic solvent by buffer exchange into the desired storage buffer using a desalting column.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry, following the manufacturer's instructions for the specific fluorophore.

-

Applications in Research and Drug Development

PFP esters have found widespread use in various bioconjugation applications due to their favorable chemical properties.

-

Peptide Synthesis: PFP esters are valuable reagents in both solution-phase and solid-phase peptide synthesis.

-

Protein Labeling: The efficient and specific reaction with primary amines makes PFP esters ideal for labeling proteins with a variety of molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG).

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, PFP esters can be used to link cytotoxic drugs to monoclonal antibodies. Notably, PFP esters have been shown to exhibit a preference for labeling the kappa light chain of human IgG antibodies, which can lead to more homogeneous and potentially more effective ADCs.

-

Surface Modification: PFP esters are used to functionalize surfaces for the immobilization of biomolecules, creating bioactive materials for use in diagnostics, cell culture, and medical devices.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Degraded PFP Ester: The PFP ester has hydrolyzed due to moisture. | Store PFP esters at -20°C with a desiccant.[5] Equilibrate the vial to room temperature before opening.[1] Use freshly prepared solutions. |

| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target biomolecule for reaction with the PFP ester. | Perform buffer exchange of the biomolecule into an amine-free buffer (e.g., PBS, HEPES, borate).[1][7] | |

| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity. | Ensure the reaction pH is within the optimal range of 7.2-8.5.[7][9] | |

| Insufficient Molar Excess of PFP Ester: The amount of PFP ester is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of the PFP ester in the reaction. Optimization may be required. | |

| Precipitation of Protein during Conjugation | High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing the protein to denature and precipitate. | Keep the final concentration of the organic solvent below 10%.[7] |

| Inconsistent Results Between Batches | Batch-to-Batch Variation of PFP Ester: The purity or reactivity of the PFP ester may vary. | Qualify each new batch of PFP ester with a small-scale control reaction. |

| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can affect the outcome. | Carefully control and document all reaction parameters. |

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool in the field of bioconjugation. Their enhanced stability to hydrolysis and high reactivity towards amines make them a superior choice over traditional NHS esters for a wide range of applications, from basic research to the development of sophisticated biotherapeutics. By understanding the core principles of PFP ester chemistry and following optimized protocols, researchers can achieve more efficient, reproducible, and successful bioconjugation outcomes. This guide provides the foundational knowledge and practical methodologies to empower scientists and drug development professionals to harness the full potential of PFP esters in their work.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. confluore.com [confluore.com]

An In-depth Technical Guide to Copper-Free Click Chemistry Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry linkers, focusing on the two most prominent reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). It details their mechanisms, compares their reaction kinetics, and provides practical experimental protocols for their application in bioconjugation and drug development.

Introduction: The Need for a Copper-Free Approach

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst presents a significant drawback for biological applications.[1] Copper's inherent cytotoxicity can damage living cells and interfere with biological processes, limiting its use in in vivo studies.[1]

This limitation spurred the development of copper-free click chemistry, which retains the exceptional efficiency and selectivity of click reactions while operating under biocompatible conditions. These bioorthogonal reactions proceed selectively within complex biological systems without interfering with native biochemical processes, making them invaluable tools for live-cell imaging, drug delivery, and diagnostics.[1][2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the forefront of copper-free click chemistry is SPAAC, a reaction that leverages the high ring strain of cyclooctynes to react spontaneously with azides.[1] The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a metal catalyst.[3]

Mechanism and Key Linkers

The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] The reactivity of the cyclooctyne is paramount and is influenced by its ring strain and electronic factors.[4] Several generations of cyclooctynes have been developed, each with unique properties.

-

Dibenzocyclooctynes (DBCO) : Often referred to as ADIBO, DBCO and its derivatives are among the most popular and reactive cyclooctynes due to their significant ring strain and stability.[1][5] They are commercially available with various functionalities, such as NHS esters for amine coupling.[1]

-

Bicyclo[6.1.0]nonyne (BCN) : While exhibiting slower reaction kinetics compared to DBCO, BCN is valued for its smaller size and reduced lipophilicity, which can be advantageous in certain biological applications.[4]

-

Other Cyclooctynes : DIBO, DIFO, and BARAC are other examples of strained alkynes developed to fine-tune reactivity and stability for specific applications.

Applications of SPAAC

The biocompatibility and specificity of SPAAC have led to its widespread adoption in various fields:

-

Bioconjugation : Site-specific labeling of proteins, antibodies, carbohydrates, and lipids with probes, tags, or therapeutic agents.[1]

-

Drug Delivery : Synthesis of antibody-drug conjugates (ADCs) and PROTACs, allowing for precise attachment of payloads.[1]

-

Molecular Imaging : Conjugation of fluorescent dyes or radioisotopes to biomolecules for in vitro and in vivo imaging.[1]

-

Biomaterials : Creation of hydrogels and polymers with tailored properties for tissue engineering.[2]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene), is recognized as the fastest known bioorthogonal reaction.[6] Its exceptional kinetics make it ideal for applications requiring rapid labeling at very low concentrations.[3][6]

Mechanism and Key Linkers

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene).[6] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the ligation irreversible.

-

Tetrazines (Tz) : These are the electron-poor diene component. Their reactivity can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally accelerate the reaction.[6][7]

-

Trans-cyclooctenes (TCO) : TCOs are highly reactive dienophiles due to their significant ring strain, which provides a powerful thermodynamic driving force for the reaction.[8] They are the most common partners for tetrazines in IEDDA reactions.[8]

-

Other Dienophiles : Norbornenes and other strained alkenes can also be used, offering a range of reactivities and stabilities.[8]

Applications of IEDDA

The unparalleled speed of the IEDDA reaction makes it particularly suitable for:

-

In Vivo Pre-targeting : This powerful strategy involves administering a modified antibody that binds to a target (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" to the antibody-bound TCO, enabling high-contrast imaging or targeted radiotherapy with minimal off-target radiation exposure.[2][9][10]

-

Live-Cell Imaging : Rapidly labeling cellular components in real-time, even at low expression levels.

-

Peptide and Nucleic Acid Ligation : Efficiently conjugating peptides and oligonucleotides for various therapeutic and diagnostic applications.

Data Presentation: Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications where labeling must occur quickly at low reactant concentrations.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 |

| DIBO | Benzyl Azide | ~0.3 - 0.7 |

| BCN | Benzyl Azide | ~0.07 - 0.63 |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) |

| Sulfo-DBCO | 3-azido-L-alanine | 0.27 - 0.97 (in various buffers) |

Note: Reaction rates are influenced by factors such as the specific derivatives used, solvent, pH, and temperature. Data compiled from multiple sources.[4][11][12]

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | 26,000 ± 500 |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 820 ± 70 |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | 22,000 ± 2,000 |

| Various | BCN | 45 - 1245 |

Note: IEDDA reactions are exceptionally fast, often orders of magnitude faster than SPAAC. Rates are highly dependent on the electronic properties of the tetrazine and the strain of the dienophile. Data compiled from multiple sources.[6][13]

Experimental Protocols

This section provides detailed methodologies for common applications of copper-free click chemistry.

Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines (lysine residues) for subsequent SPAAC reaction.

I. Pre-Conjugation Preparation

-

Buffer Exchange : Ensure the antibody solution (1-2 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete for reaction with the NHS ester. Remove additives like sodium azide, BSA, or gelatin using dialysis or appropriate spin columns.[1][5]

-

Reagent Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1]

II. Antibody Activation with DBCO

-

Reaction Setup : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20% to maintain antibody integrity.[1][5]

-

Incubation : Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][5]

-

Quenching : Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.[1][5]

-

Purification : Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[5]

III. Copper-Free Click Reaction

-

Conjugation : Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule (e.g., drug, dye, or oligonucleotide).[5]

-

Incubation : Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[5]

-

Final Purification : Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, HPLC) to remove any unreacted azide-modified molecule.[1]

Protocol: Metabolic Labeling of Cell Surface Glycans

This protocol outlines the introduction of azide groups into cellular glycans for subsequent detection via copper-free click chemistry.

I. Metabolic Labeling

-

Cell Culture : Plate cells at an appropriate density and allow them to adhere overnight under standard culture conditions.

-

Prepare Azido (B1232118) Sugar : Prepare a stock solution of a peracetylated azido sugar (e.g., Ac4ManNAz or Ac4GalNAz) in DMSO.

-

Labeling : Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycoconjugates.[14]

II. Bioorthogonal Ligation and Imaging

-

Cell Preparation : Gently wash the cells with PBS to remove residual unincorporated azido sugar.

-

Click Reaction : Incubate the cells with a DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) at a concentration of 10-50 µM in serum-free media for 30-60 minutes at 37°C.

-

Wash and Image : Wash the cells three times with PBS to remove excess dye.

-

Analysis : The azide-labeled cells, now fluorescently tagged, can be visualized by fluorescence microscopy or quantified by flow cytometry.

Workflow: In Vivo Pre-targeting with IEDDA

This workflow illustrates the powerful pre-targeting strategy used for tumor imaging or therapy.

Conclusion

Copper-free click chemistry has revolutionized the fields of chemical biology, drug development, and diagnostics. By eliminating the need for cytotoxic catalysts, SPAAC and IEDDA reactions provide robust and versatile tools for covalently modifying biomolecules in their native environments, including within living organisms. SPAAC offers a stable and reliable method for a wide range of bioconjugation applications, while the ultrafast kinetics of the IEDDA reaction have enabled advanced strategies like in vivo pre-targeting. The continued development of new linkers with optimized kinetics and stabilities will further expand the capabilities of this powerful chemical toolbox, paving the way for novel therapeutics and diagnostic agents.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Role of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of numerous drugs. This document delves into the core chemistries, quantitative effects, and experimental protocols that underscore the importance of PEG linkers in modern medicine.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. When conjugated to a therapeutic molecule, PEG can confer several advantageous properties. The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and proteins, making them more suitable for intravenous administration.[1][2]

-

Increased Stability: PEG chains can physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][2]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.[3] This can allow for less frequent dosing.

-

Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the probability of it being recognized and neutralized by the immune system.[1][2]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is accomplished through various chemical strategies that target specific functional groups. The choice of conjugation chemistry is critical and depends on the available reactive groups on the target molecule and the desired stability of the final bioconjugate.

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., Lysine (B10760008) Residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on PEG linkers.

-

Thiols (e.g., Cysteine Residues): Thiol groups, often found in cysteine residues, provide a target for more site-specific PEGylation. Maleimide-functionalized PEG linkers are commonly used to react with thiols.

-

Hydroxyls (e.g., Serine, Threonine): While less common, hydroxyl groups can be targeted for PEGylation using chemistries like isocyanate, N-phenyl carbonate (NPC), or epoxide-activated PEGs.[4][5]

Types of PEG Linkers

PEG linkers are not a monolith; they come in various architectures, each offering distinct advantages for specific applications.

-

Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single chain.[2][6] Branched PEGs have multiple PEG arms extending from a central core, which can lead to a greater increase in hydrodynamic size and more effective shielding of the conjugated molecule.[6][7]

-

Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional linkers possess the same reactive group at both ends and are typically used for cross-linking identical molecules.[6][8] Heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules, which is crucial in applications like Antibody-Drug Conjugates (ADCs).[9]

-

Cleavable vs. Non-Cleavable PEGs: Cleavable linkers are designed to break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in tumor cells), enabling the controlled release of a drug at the target site.[6][10] Non-cleavable linkers form a stable, permanent bond, ensuring the payload remains attached to its carrier until the entire conjugate is degraded, a strategy used in drugs like trastuzumab emtansine (T-DM1).[6][10][11]

Quantitative Impact of PEG Linkers on Bioconjugates

The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure of the PEG linker. These modifications have a direct, measurable impact on the performance of the bioconjugate.

Impact on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life and reduced clearance.[12]

| Linker | Clearance Rate (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Table 1: Effect of PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (ADC) in Rats. Data demonstrates that clearance rates decrease with increasing PEG length, plateauing around PEG8.[13][14] |

Impact on Drug-to-Antibody Ratio (DAR)

In the context of ADCs, the hydrophilicity of the PEG linker can help to overcome the aggregation issues associated with hydrophobic drug payloads, often allowing for a higher number of drug molecules to be attached to each antibody (a higher DAR).[2]

| PEG Spacer Length | Average DAR (Cysteine Conjugation) |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

| Table 2: Influence of PEG Linker Length on the Achievable Drug-to-Antibody Ratio (DAR) for a Cysteine-Conjugated ADC. Intermediate-length PEGs (6-8 units) were found to enable higher drug loading in this specific study.[15] |

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of a PEGylated ADC

The following diagram illustrates the mechanism of action for Trastuzumab Emtansine (T-DM1), a HER2-targeted ADC. The linker in T-DM1 is a non-cleavable thioether linker. While not a PEG linker itself, the principles of ADC action are exemplary. T-DM1 binds to the HER2 receptor, is internalized, and releases its cytotoxic payload (DM1) following lysosomal degradation.[6][16] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][6] This process is also understood to involve the inhibition of the PI3K/AKT/mTOR signaling pathway.[16][17][18]

Caption: Mechanism of action for the antibody-drug conjugate T-DM1.

Experimental Workflow: ADC Development

The development of a PEGylated bioconjugate, such as an ADC, follows a structured workflow from initial synthesis to final characterization. This involves careful selection of the antibody, linker, and payload, followed by a controlled conjugation process, and finally, rigorous purification and analysis.

Caption: Experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key PEGylation reactions and subsequent purification steps.

Protocol for Amine-Reactive PEGylation (NHS Ester Chemistry)

This protocol describes the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[9][19]

-

MeO-PEG-NHS ester linker.

-

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).[19][20]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[19]

-

Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

-

Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS, pH 7.2-8.5, using dialysis or a desalting column.[19][20]

-

Prepare PEG-NHS Solution: Equilibrate the vial of MeO-PEG-NHS to room temperature before opening to prevent moisture condensation.[19][20] Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of ~10 mM. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.[19][20]

-

Conjugation Reaction: Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the antibody. A starting point is a 20-fold molar excess of PEG-NHS to antibody.[11][19]

-

Add the calculated volume of the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11][20]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[19][20]

-

Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[9]

-

Purification: Proceed immediately to purification to separate the PEGylated antibody from unreacted PEG, hydrolyzed PEG, and quenching reagents.

Protocol for Thiol-Reactive PEGylation (Maleimide Chemistry)

This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a partially reduced antibody.

Materials:

-

Monoclonal antibody in PBS, pH 7.4.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Maleimide-PEG-Payload linker.

-

PBS, pH 7.4.

-

Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

-

Antibody Reduction: To expose free sulfhydryl groups from interchain disulfide bonds, incubate the antibody solution with a 10-fold molar excess of TCEP.[14]

-

Incubate the reduction reaction at 37°C for 2 hours.[14]

-

Remove the excess TCEP using a desalting column, exchanging the reduced antibody into PBS, pH 7.4.

-

Conjugation Reaction: Immediately add the Maleimide-PEG-Payload linker to the reduced antibody solution. A 5 to 10-fold molar excess of the linker over the antibody is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

-

Purification: Purify the resulting ADC from unreacted linker and payload using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[14] Collect the fractions corresponding to the desired monomeric ADC.[14]

Purification Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is highly effective for removing smaller molecules like unreacted PEG linkers and by-products from the much larger PEGylated protein or ADC.[][22]

Procedure:

-

Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable buffer, typically PBS, pH 7.4, at a defined flow rate.

-

Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer. Larger molecules (the PEGylated antibody) will elute first, followed by smaller molecules (unreacted protein, unreacted PEG, etc.).

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analysis: Pool the fractions corresponding to the purified PEGylated protein peak and analyze for purity, aggregation, and concentration.

Purification Protocol: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on differences in their surface hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity of the antibody.[23][24][25]

Procedure:

-

Sample Preparation: Dilute the bioconjugate sample and add a high concentration of a lyotropic salt (e.g., adjust to 0.5 M to 1.0 M ammonium (B1175870) sulfate) to promote hydrophobic interactions.[23]

-

Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with a high-salt "Mobile Phase A" (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[23]

-

Sample Loading: Load the prepared sample onto the column. The bioconjugates will bind to the hydrophobic resin.

-

Elution: Elute the bound species using a decreasing salt gradient, created by mixing Mobile Phase A with a no-salt "Mobile Phase B" (e.g., 25 mM Sodium Phosphate, pH 7.0).[23] Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR1, DAR2, etc.).

-

Fraction Collection & Analysis: Collect fractions across the gradient and analyze them by methods such as UV-Vis spectroscopy and mass spectrometry to identify and pool the fractions containing the desired ADC species.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. idosi.org [idosi.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. confluore.com [confluore.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of autophagy in the cytotoxicity induced by trastuzumab emtansine (T-DM1) in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 20. broadpharm.com [broadpharm.com]

- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 24. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bioconjugation using Cyclooctyne-O-amido-PEG4-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional crosslinker designed for two-step bioconjugation reactions. This reagent is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), due to its distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule incorporates a pentafluorophenyl (PFP) ester for covalent linkage to primary amines and a cyclooctyne (B158145) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4]

The PFP ester provides a stable and efficient means of reacting with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form a robust amide bond. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[5][6]

The cyclooctyne moiety enables a highly selective and bioorthogonal reaction with azide-functionalized molecules.[7] This SPAAC reaction proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[9]

These application notes provide a comprehensive guide to the use of this compound in a two-step bioconjugation protocol, including detailed methodologies, data presentation, and workflow visualizations.

Data Presentation

The efficiency of the two-step bioconjugation process is dependent on the reaction conditions for each step. The following tables summarize key quantitative parameters to facilitate experimental design.

Table 1: Reaction Conditions for PFP Ester-Amine Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal for amine reactivity; lower pH reduces reactivity while higher pH increases hydrolysis risk.[2] |

| Temperature | 4°C to 37°C | Room temperature (20-25°C) for 1-4 hours or 4°C overnight for sensitive biomolecules.[2] |

| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | Optimization is necessary to achieve the desired degree of labeling.[2] |

| Solvent | Amine-free buffers (e.g., PBS, borate, HEPES) | Organic co-solvents like DMSO or DMF (up to 10%) can be used to dissolve the linker.[5] |

| Quenching Reagent | Tris buffer (pH 8.0-8.5) | Used to deactivate any excess, unreacted PFP ester.[2] |

Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Parameter | Recommended Range | Notes |

| Temperature | 4°C to 37°C | The reaction is typically efficient at physiological temperatures. |

| Molar Ratio (Cyclooctyne:Azide) | 1:1 to 1.5:1 | A slight excess of one reagent may be used to drive the reaction to completion. |

| Solvent | Aqueous buffers (e.g., PBS) | The reaction is compatible with a wide range of biological buffers. |

| Reaction Time | 1 to 12 hours | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |

Experimental Protocols

This section details a two-step protocol for the conjugation of an amine-containing biomolecule (e.g., an antibody) to an azide-functionalized molecule using this compound.

Part 1: Modification of an Amine-Containing Biomolecule with this compound

Materials:

-

Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF (e.g., 10 mM). Do not store the stock solution.[5]

-

Ensure the biomolecule solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[10]

-

-

Conjugation Reaction:

-

Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the biomolecule solution with gentle stirring.[9] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.[11]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[2]

-

Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against the appropriate buffer (e.g., PBS).[5]

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) of the cyclooctyne-modified biomolecule using analytical techniques such as mass spectrometry or by reacting with an azide-containing fluorescent probe followed by spectrophotometric analysis.

-

Part 2: SPAAC Reaction with an Azide-Functionalized Molecule

Materials:

-

Cyclooctyne-modified biomolecule from Part 1.

-

Azide-functionalized molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

SPAAC Reaction:

-

Combine the cyclooctyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer. A slight molar excess of the azide-functionalized molecule (e.g., 1.5-fold) can be used.

-

Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored over time.

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate from unreacted starting materials using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.[12]

-

-

Analysis and Characterization:

-

Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity. For ADCs, techniques like hydrophobic interaction chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR).[13]

-

Mandatory Visualizations

Caption: Experimental workflow for a two-step bioconjugation.

Caption: Logical workflow for bioconjugation and troubleshooting.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. m.youtube.com [m.youtube.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Cyclooctyne-O-amido-PEG4-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] The exquisite specificity of a monoclonal antibody (mAb) is combined with the cell-killing potency of a small molecule drug via a chemical linker. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]

The linker component is critical to the ADC's success, influencing its stability, solubility, and the mechanism of payload release. Cyclooctyne-O-amido-PEG4-PFP ester is a bifunctional, non-cleavable linker designed for a two-step ADC conjugation strategy. This linker features:

-

A Pentafluorophenyl (PFP) ester group for reaction with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.

-

A Cyclooctyne (B158145) moiety, a key component for copper-free "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-functionalized payload. SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without interfering with biological functional groups.

-

A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation caused by hydrophobic payloads.[2]

This document provides detailed application notes and protocols for the preparation and characterization of ADCs using this compound.

Experimental Workflow Overview

The preparation of an ADC using this compound is a sequential two-step process. First, the linker is conjugated to the antibody via the PFP ester reacting with lysine residues. Second, the azide-containing cytotoxic drug is attached to the antibody-linker conjugate via the SPAAC reaction.

Detailed Experimental Protocols

Protocol 1: Antibody-Linker Conjugation

This protocol details the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns.

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), exchange the buffer to the Reaction Buffer (PBS, pH 7.2-8.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

The PFP ester is moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the antibody solution. A molar ratio of linker to antibody between 5:1 and 20:1 is a typical starting point for optimization.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation. Reaction conditions (pH, temperature, time, and molar excess of linker) should be optimized to achieve the desired degree of substitution.

-

-

Purification of Antibody-Cyclooctyne Intermediate:

-

Remove the excess, unreacted linker and organic solvent by SEC using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions. The successful conjugation can be initially confirmed by a shift in molecular weight using mass spectrometry.

-

Protocol 2: Payload Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug to the purified antibody-cyclooctyne intermediate.

Materials:

-

Purified Antibody-Cyclooctyne Intermediate.

-

Azide-modified cytotoxic payload.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: PBS, pH 7.4.

-

Purification and Formulation: SEC column or diafiltration system.

Procedure:

-

Payload Preparation:

-

Dissolve the azide-modified payload in DMSO or DMF to prepare a stock solution.

-

-

SPAAC Reaction:

-

Add a 1.5 to 5-fold molar excess of the azide-payload stock solution to the solution of the antibody-cyclooctyne intermediate.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-48 hours with gentle mixing. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC)-HPLC.

-

-

Purification and Formulation of the Final ADC:

-

Remove the excess payload and organic solvent using an SEC column or through diafiltration against a formulation buffer.

-

Concentrate the final ADC to the desired concentration.

-

Sterile filter the final ADC solution and store it under appropriate conditions (typically at 2-8°C).

-

ADC Characterization

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[3] It significantly impacts the ADC's efficacy and toxicity.[3]

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values (DAR 0, 2, 4, 6, 8 for lysine-conjugated ADCs). The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.

-

Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the ADC. For lysine-conjugated ADCs, which are heterogeneous mixtures, MS analysis of the intact or reduced (separated heavy and light chains) ADC can reveal the distribution of drug-loaded species and allow for the calculation of the average DAR.

Table 1: Representative DAR Analysis Data for a Lysine-Conjugated ADC

| Analytical Method | Parameter | Result |

| HIC-HPLC | Weighted Average DAR | 3.8 |

| DAR 0 (%) | 5.2 | |

| DAR 2 (%) | 15.8 | |

| DAR 4 (%) | 45.5 | |

| DAR 6 (%) | 28.3 | |

| DAR 8 (%) | 5.2 | |

| Mass Spectrometry | Average DAR (Intact Mass) | 3.9 |

Note: The data presented is illustrative for a typical lysine-conjugated ADC and may vary depending on the specific antibody, linker, payload, and conjugation conditions.

Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.

Table 2: Purity and Stability Assessment of a PEGylated ADC

| Parameter | Specification | Result |

| Purity (SEC-HPLC) | Monomer Content (%) | ≥ 95% |

| Aggregate Content (%) | ≤ 5% | |

| Accelerated Stability | Monomer Loss after 4 weeks at 25°C (%) | Report |

Note: This data is representative of a PEGylated ADC and is intended for illustrative purposes.

In Vitro and In Vivo Efficacy Evaluation

The biological activity of the prepared ADC should be evaluated through in vitro and in vivo studies.

-

In Vitro Cell Viability Assays: The potency of the ADC is typically assessed using cell-based cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's ability to kill target cells.

-

In Vivo Xenograft Studies: The anti-tumor efficacy of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts that express the target antigen. Tumor growth inhibition is monitored over time following ADC administration.

Table 3: Illustrative Efficacy Data for a Non-Cleavable, PEGylated ADC

| Assay | Cell Line/Model | Parameter | Value |

| In Vitro Cytotoxicity | Antigen-Positive Cell Line | IC50 (nM) | 0.5 |

| Antigen-Negative Cell Line | IC50 (nM) | > 1000 | |

| In Vivo Efficacy | Xenograft Mouse Model | Tumor Growth Inhibition (%) | 85% |

Note: This data is hypothetical and serves as an example of the expected outcomes for an effective ADC.[4]

Mechanism of Action and Signaling Pathways

The mechanism of action for an ADC begins with the antibody binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and for non-cleavable linkers, degradation of the antibody to release the drug-linker-amino acid metabolite, which then exerts its cytotoxic effect.

Below are diagrams of two common signaling pathways targeted by ADCs, HER2 and EGFR.

This compound provides a robust and versatile platform for the development of next-generation ADCs. The combination of a stable PFP ester for efficient antibody conjugation and a cyclooctyne group for bioorthogonal SPAAC reaction allows for a controlled and reproducible ADC manufacturing process. The inclusion of a PEG spacer is anticipated to improve the overall physicochemical properties of the ADC. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug developers to successfully utilize this advanced linker technology in their ADC programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 3. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Primary Amines with Cyclooctyne-O-amido-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a bioorthogonal labeling reagent used to introduce a cyclooctyne (B158145) moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This reagent features a pentafluorophenyl (PFP) ester that reacts efficiently with primary amines to form a stable amide bond. The incorporated cyclooctyne group can then be utilized for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the conjugation of the labeled biomolecule to an azide-containing molecule of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

PFP esters are advantageous for bioconjugation as they are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled labeling.[1][2][3] This protocol provides a detailed methodology for labeling primary amines with this compound and subsequent downstream applications.

Data Presentation

Table 1: Recommended Reaction Parameters for Amine Labeling

| Parameter | Recommended Condition | Notes |

| Target Biomolecule | Proteins, Peptides, Amine-Modified Nucleic Acids | Ensure the biomolecule has accessible primary amines. |